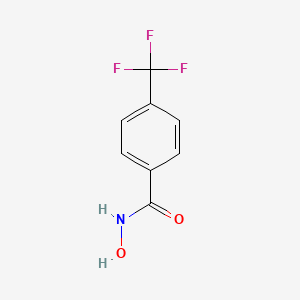

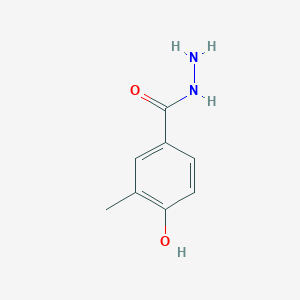

![molecular formula C10H21N3O2 B6614868 tert-butyl N-[(piperazin-2-yl)methyl]carbamate CAS No. 875551-76-1](/img/structure/B6614868.png)

tert-butyl N-[(piperazin-2-yl)methyl]carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-butyl N-[(piperazin-2-yl)methyl]carbamate, also known as TBPMC, is an organic compound used in various scientific applications. It is a derivative of carbamate, a type of organic compound that is formed when a carbonyl group reacts with an amine group and is commonly used as an insecticide. TBPMC is a versatile compound that is used in pharmaceutical and chemical research, as well as in the synthesis of other compounds. It has a variety of applications in the laboratory, including in chemical synthesis and as a catalyst.

Wissenschaftliche Forschungsanwendungen

Tert-butyl N-[(piperazin-2-yl)methyl]carbamate has a variety of scientific applications. It is used in the synthesis of other compounds, such as pharmaceuticals and agrochemicals. It is also used as a catalyst in the synthesis of polymers, as well as in the synthesis of other organic compounds. In addition, tert-butyl N-[(piperazin-2-yl)methyl]carbamate is commonly used as an inhibitor of enzymes, such as proteases, phosphatases, and kinases.

Wirkmechanismus

Target of Action

It is known that piperazine derivatives often interact with neurotransmitter receptors, particularly those involved in the serotonergic system .

Mode of Action

Piperazine derivatives are generally known to interact with their targets, causing changes in the receptor’s activity and subsequent alterations in the transmission of neural signals .

Biochemical Pathways

Piperazine compounds often influence the serotonergic pathways, affecting the synthesis, release, and reuptake of serotonin .

Result of Action

Based on the known effects of piperazine derivatives, it can be inferred that the compound may influence neural signaling, potentially leading to alterations in mood, cognition, or other neurological functions .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of "tert-butyl N-[(piperazin-2-yl)methyl]carbamate" . These factors can affect the compound’s solubility, stability, and interaction with its targets.

Vorteile Und Einschränkungen Für Laborexperimente

The use of tert-butyl N-[(piperazin-2-yl)methyl]carbamate in laboratory experiments has a number of advantages and limitations. One of the main advantages of using tert-butyl N-[(piperazin-2-yl)methyl]carbamate is its relative stability, which allows it to be used in a variety of conditions. In addition, it has a low toxicity profile and is relatively safe to use in the laboratory. However, tert-butyl N-[(piperazin-2-yl)methyl]carbamate is also limited in its use as it is not very soluble in water and can be difficult to work with.

Zukünftige Richtungen

The potential future directions for tert-butyl N-[(piperazin-2-yl)methyl]carbamate are numerous. It could be further studied as an inhibitor of enzymes, as well as for its anti-inflammatory and anti-microbial properties. In addition, it could be used in the synthesis of other compounds, such as pharmaceuticals and agrochemicals. It could also be used in the synthesis of polymers and other organic compounds. Finally, it could be further investigated as a potential treatment for cancer.

Synthesemethoden

Tert-butyl N-[(piperazin-2-yl)methyl]carbamate can be synthesized in a variety of ways, but the most common method involves the reaction of tert-butyl carbamate with piperazine. The reaction is typically carried out at room temperature in an inert atmosphere, such as nitrogen or argon. The reaction of tert-butyl carbamate with piperazine produces a tert-butyl N-(piperazin-2-yl)methylcarbamate intermediate, which is then treated with a base such as sodium hydroxide to form the desired product.

Eigenschaften

IUPAC Name |

tert-butyl N-(piperazin-2-ylmethyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N3O2/c1-10(2,3)15-9(14)13-7-8-6-11-4-5-12-8/h8,11-12H,4-7H2,1-3H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWVBNGQHXQOIBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CNCCN1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[(tert-butoxy)carbonyl]amino}thiophene-2-carboxylic acid](/img/structure/B6614828.png)

![methyl bicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B6614836.png)

![N-[2-(3-bromophenyl)-1,1-dimethylethyl]-2-chloroacetamide](/img/structure/B6614845.png)

![4H,6H-furo[3,4-c][1,2,5]oxadiazol-4-one](/img/structure/B6614858.png)